molecular formula C₂₆H₃₆O₈ B022127 13-cis-Retinoyl-beta-glucuronide CAS No. 78147-42-9

13-cis-Retinoyl-beta-glucuronide

Cat. No. B022127
CAS RN: 78147-42-9
M. Wt: 476.6 g/mol
InChI Key: MTGFYEHKPMOVNE-PLEZPQHTSA-N
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Description

Synthesis Analysis

The synthesis of 13-cis-Retinoyl-beta-glucuronide involves the glucuronidation of 13-cis-retinoic acid. Studies have shown that this process can be enhanced in liver microsomes of rats treated with 3-methylcholanthrene, indicating the involvement of inducible UGT isozymes in its formation (Sass et al., 1994).

Molecular Structure Analysis

The molecular structure of 13-cis-Retinoyl-beta-glucuronide has been characterized through various analytical techniques. The metabolite's identification in biological samples underscores its role as a product of 13-cis-retinoic acid metabolism, distinguished by its glucuronide moiety which contributes to its solubility and biological activities (Frolik et al., 1981).

Chemical Reactions and Properties

13-cis-Retinoyl-beta-glucuronide participates in several chemical reactions, including its formation through glucuronidation and potential hydrolysis back to 13-cis-retinoic acid. Its role in the body's metabolism of vitamin A derivatives is highlighted by its ability to be secreted by the lacrimal gland, indicating a specific function in ocular physiology (Ubels & Osgood, 1990).

Scientific Research Applications

  • Metabolism and Teratogenicity Studies :

    • It is a major plasma metabolite of Isotretinoin, potentially contributing to teratogenicity in pregnant mice (Creech Kraft et al., 1991).
    • Studies have shown that 13-cis-retinoic acid, a precursor to 13-cis-Retinoyl-beta-glucuronide, can produce dysmorphogenic effects in cultured whole rat embryos, acting as an ultimate dysmorphogen (Kraft & Juchau, 1992).
  • Physiological and Pharmacological Research :

    • It is a key step in retinoid metabolism, induced by 3-methylcholanthrene pretreatment of rats (Sass et al., 1994).
    • This compound is also involved in the plasma pharmacokinetics and metabolism studies of retinoic acids in nonpregnant female cynomolgus monkeys and humans (Kraft et al., 1991).
  • Enzymatic Formation and Drug Metabolism :

    • 13-cis-Retinoyl-beta-glucuronide is formed by enzymic transfer of the glucuronyl moiety of uridine diphosphoglucuronic acid in animals (Genchi et al., 1998).
    • Chronic 13-cis-retinoic acid treatment increases intestinal accumulation of all-trans-retinoic acid and all-trans-retinoyl glucuronide, modulating tissue disposition and metabolism (McCormick & Kroll, 1983).
  • Application in Dermatology and Cancer Treatment :

    • It is a significant metabolite in the treatment of dermatological conditions and high-risk neuroblastoma (Rowbotham et al., 2010).
  • Role in Intestinal Mucosa Metabolism :

    • 13-cis-Retinoic acid is a major metabolite of all-trans-retinoic acid in the intestinal mucosa of rats, demonstrating the rapid metabolism of retinoic acid in the intestine (Zile et al., 1982).

Future Directions

The future directions of research on 13-cis-Retinoyl-beta-glucuronide could involve further exploration of its mechanism of action, its role in the metabolism of vitamin A, and its potential therapeutic applications .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8-,16-14-/t20-,21-,22+,23-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGFYEHKPMOVNE-PLEZPQHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-cis-Retinoyl-beta-glucuronide

CAS RN

78147-42-9
Record name beta-D-Glucopyranuronic acid, 1-(13-cis-retinoate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078147429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JC Kraft, W Slikker, JR Bailey, LG Roberts… - Drug metabolism and …, 1991 - ASPET
… of the parent compound, the oxidized metabolites 4-oxo-13-cis-retinoic acid and 4-oxo-all-trans-retinoic acid, and the conjugate metabolites 13-cis-retinoyl-beta-glucuronide (13-cis-…
Number of citations: 81 dmd.aspetjournals.org
C Eckhoff, CC Willhite - Toxicology and applied pharmacology, 1997 - Elsevier
… Concentrations of 13-cis-RA (solid circle), all-trans-RA (solid square), 13-cis-4-oxoRA (open circle), all-trans-4-oxoRA (open square), and 13-cis-retinoyl-beta-glucuronide (open …
Number of citations: 16 www.sciencedirect.com
NA Illingworth - 2011 - theses.ncl.ac.uk
Fenretinide (4-HPR) is a retinoic acid analogue used in clinical trials for the treatment of neuroblastoma and Ewing’s sarcoma. The work described involves investigations into factors …
Number of citations: 3 theses.ncl.ac.uk
CN Burkhart, MA Kruge, CG Burkhart… - Otology & …, 2001 - journals.lww.com
Objective To assess the chemical composition of cerumen by flash pyrolysis-gas chromatography/mass spectrometry. Study Design Collected earwax specimens were fractionated …
Number of citations: 40 journals.lww.com
DA Sullivan, LA Wickham, EM Rocha… - Lacrimal gland, tear film …, 1998 - Springer
Throughout the twentieth century it has become increasingly apparent that males and females are different, and not just in terms of physical characteristics. Scientists have discovered …
Number of citations: 161 link.springer.com
AB BARUA, JA OLSON - FASEB JOURNAL, 1992 - FEDERATION AMER SOC EXP …
Number of citations: 0

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